Hedychenone

Description

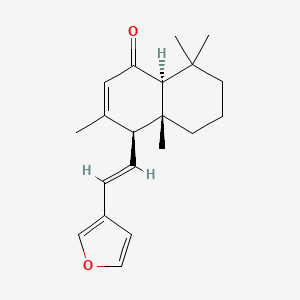

Structure

3D Structure

Properties

IUPAC Name |

(4S,4aR,8aS)-4-[(E)-2-(furan-3-yl)ethenyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-14-12-17(21)18-19(2,3)9-5-10-20(18,4)16(14)7-6-15-8-11-22-13-15/h6-8,11-13,16,18H,5,9-10H2,1-4H3/b7-6+/t16-,18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTCKNHXBBXULO-ZJDHVTHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2C(CCCC2(C1C=CC3=COC=C3)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)[C@@H]2[C@@]([C@H]1/C=C/C3=COC=C3)(CCCC2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401107930 | |

| Record name | rel-(4R,4aS,8aR)-4-[(1E)-2-(3-Furanyl)ethenyl]-4a,5,6,7,8,8a-hexahydro-3,4a,8,8-tetramethyl-1(4H)-naphthalenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401107930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919103-33-6 | |

| Record name | rel-(4R,4aS,8aR)-4-[(1E)-2-(3-Furanyl)ethenyl]-4a,5,6,7,8,8a-hexahydro-3,4a,8,8-tetramethyl-1(4H)-naphthalenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=919103-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(4R,4aS,8aR)-4-[(1E)-2-(3-Furanyl)ethenyl]-4a,5,6,7,8,8a-hexahydro-3,4a,8,8-tetramethyl-1(4H)-naphthalenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401107930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Bridging Ethnobotany and Modern Drug Discovery

An In-Depth Technical Guide to the Discovery of Hedychenone from Hedychium spicatum

Hedychium spicatum Buch.-Ham. ex D.Don, a member of the Zingiberaceae family, is a rhizomatous herb found throughout the Himalayan region.[1][2] Known locally as Spiked Ginger Lily or Kapur Kachri, its rhizomes have been a cornerstone of traditional medicine systems, including Ayurveda, for centuries.[3] Traditional applications are extensive, ranging from treatments for respiratory ailments like asthma and bronchitis to remedies for pain, inflammation, fever, and digestive issues.[1][3][4] This rich history of ethnobotanical use serves as a crucial starting point for modern scientific inquiry, providing a logical basis for the investigation of its chemical constituents and their pharmacological potential. The pursuit of bioactive compounds from such traditionally validated sources led researchers to the discovery of this compound, a furanoid labdane diterpene that stands as one of the plant's signature phytochemicals.[2][5]

This guide provides a comprehensive technical overview of the discovery of this compound, from its initial isolation and purification to its structural elucidation and the evaluation of its biological activities. The methodologies described herein are presented from the perspective of applied science, emphasizing not only the procedural steps but also the underlying scientific rationale that governs experimental choices in natural product chemistry.

Part 1: Isolation of this compound from Hedychium spicatum Rhizomes

The isolation of a specific natural product from a complex plant matrix is a multi-step process designed to systematically remove undesirable compounds and enrich the target molecule. The selection of solvents and chromatographic techniques is paramount and is dictated by the physicochemical properties of the target compound. This compound, being a moderately polar diterpene, guides the entire isolation strategy.

Rationale for Experimental Design

-

Extraction Solvent Selection : The initial extraction aims to efficiently solvate the target compounds from the dried plant material. A methanolic or ethanolic extraction is often employed for compounds like this compound.[6][7] Methanol is effective at penetrating the plant tissue and can extract a broad spectrum of secondary metabolites. However, for a less polar target like a diterpene, a subsequent partitioning step or direct extraction with a less polar solvent like chloroform or benzene can be effective at enriching the desired compounds while leaving behind highly polar substances like sugars and glycosides.[5][8]

-

Chromatographic Strategy : Column chromatography is the workhorse for the preparative scale separation of compounds from a crude extract.[9][10] Silica gel is the most common stationary phase for separating moderately polar compounds like terpenoids.[11][12] The separation principle relies on the differential adsorption of compounds to the polar silica gel surface. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate), allows for the sequential elution of compounds based on their polarity.[12][13] Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound. For final purification to achieve high purity (>98%), High-Performance Liquid Chromatography (HPLC) is the method of choice, offering superior resolution and sensitivity.[14][15][16]

Experimental Workflow for this compound Isolation

The following diagram illustrates a validated workflow for the isolation of this compound.

Caption: Workflow for the Isolation of this compound.

Detailed Protocol: Column Chromatography

This protocol describes the primary purification of this compound from a crude plant extract.

-

Preparation of Crude Extract :

-

Air-dried and powdered rhizomes of H. spicatum are macerated with methanol (or a similar suitable solvent) at room temperature for 48-72 hours, a process often repeated three times to ensure exhaustive extraction.[17]

-

The combined filtrates are concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

-

-

Column Packing :

-

A glass column (e.g., 40mm x 600mm) is packed with silica gel (60-120 mesh) using a slurry method with a non-polar solvent like n-hexane to ensure a uniform and bubble-free packing.[10]

-

-

Sample Loading :

-

The crude extract (e.g., 10 g) is adsorbed onto a small amount of silica gel (e.g., 20 g) to create a dry, free-flowing powder.

-

This powder is carefully loaded onto the top of the packed column, creating a uniform band.

-

-

Elution :

-

The column is eluted with a solvent gradient of increasing polarity. The process starts with 100% n-hexane, followed by gradually increasing proportions of ethyl acetate (e.g., 98:2, 95:5, 90:10, and so on).[11][12]

-

The rationale for a gradient elution is to first wash out non-polar compounds (like fats and waxes) with the non-polar mobile phase, and then progressively elute compounds of increasing polarity as the mobile phase polarity increases.

-

-

Fraction Collection and Analysis :

-

Fractions of a consistent volume (e.g., 50 mL) are collected sequentially.

-

Each fraction (or every few fractions) is analyzed by TLC, using a mobile phase that gives good separation (e.g., n-hexane:ethyl acetate 8:2). Spots are visualized under UV light and/or by staining.

-

Fractions showing a prominent spot corresponding to a this compound standard are pooled together.

-

-

Crystallization & Final Purification :

Part 2: Structural Elucidation of this compound

Once isolated, determining the precise chemical structure of a novel compound is a critical step. This is achieved through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[18][19]

-

Mass Spectrometry (MS) : This technique provides the molecular weight and molecular formula of the compound.[20][21] High-resolution mass spectrometry (HRMS) can determine the mass with extremely high accuracy (e.g., <5 ppm), allowing for the unambiguous calculation of the elemental composition.[19][21]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule.[18][22][23]

-

¹H NMR : Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons (via spin-spin coupling).[22]

-

¹³C NMR : Reveals the number of different types of carbon atoms in the molecule and provides clues about their functional groups (e.g., C=O, C=C).[22]

-

2D NMR (COSY, HSQC, HMBC) : These experiments establish connectivity. COSY (Correlation Spectroscopy) shows which protons are coupled to each other. HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations between protons and carbons (2-3 bonds away), which is crucial for piecing together the molecular skeleton.[24]

-

The structure of this compound was elucidated through the comprehensive application of these techniques, revealing its characteristic labdane diterpene skeleton with a furan ring.[2][5]

Table 1: Key Spectroscopic Data for this compound

| Property | Data | Reference |

| Molecular Formula | C₂₀H₂₈O₂ | [2] |

| Molecular Weight | 300.44 g/mol | [2] |

| ¹H NMR (CDCl₃, δ ppm) | 7.34 (t, 1H), 7.21 (s, 1H), 6.28 (s, 1H), 5.95 (d, 1H), 4.75 (s, 1H), 4.45 (s, 1H) | [25] |

| ¹³C NMR (CDCl₃, δ ppm) | 150.1, 147.2, 142.9, 138.8, 124.9, 123.5, 111.1, 106.5, 56.0, 40.1, 39.5, 38.8, 38.6, 33.5, 33.4, 24.5, 24.3, 21.6, 19.3, 18.2 | [25] |

| Note: NMR data is for the synthesized racemic compound, which matches the natural product's spectral data. |

Part 3: Biological Activity and Pharmacological Significance

The discovery of a new natural product is scientifically significant, but its value in drug development is determined by its biological activity. This compound has been evaluated in numerous assays and has demonstrated a range of promising pharmacological effects.

Table 2: Summary of Reported Biological Activities of this compound

| Activity | Assay/Model | Results (IC₅₀ or other) | Reference(s) |

| Anti-inflammatory | Carrageenan-induced paw edema (in vivo) | Significant inhibition | [5][26] |

| LPS-induced NO production in RAW264.7 cells | IC₅₀ of 7.9 μM | [25] | |

| Cytotoxic | Colo-205 (colon cancer) cell line | IC₅₀ = 76.40 µM | [27] |

| CHO (Chinese hamster ovary) cell line | IC₅₀ = 49.87 µM | [27] | |

| SGC-7901 cell line | IC₅₀ = 7.08 µg/mL | [28][29] | |

| α-Glucosidase Inhibition | In vitro enzyme assay | IC₅₀ = 15.93 µg/mL | [30] |

| Analgesic | Acetic acid-induced writhing (in vivo) | Significant activity | [5] |

The anti-inflammatory properties of this compound are particularly noteworthy and align with the traditional use of H. spicatum for treating inflammatory conditions.[3][26] Its ability to inhibit nitric oxide (NO) production, a key mediator in the inflammatory process, suggests a potential mechanism of action that could be valuable for developing new anti-inflammatory drugs.[25][31] Furthermore, its cytotoxic activity against various cancer cell lines indicates potential for further investigation in oncology.[27][32][33] The synthesis of this compound analogues is an active area of research, aiming to improve potency and explore structure-activity relationships for various therapeutic targets.[2][30]

Conclusion and Future Prospects

The discovery of this compound from Hedychium spicatum is a classic example of a successful natural product drug discovery pipeline, beginning with ethnobotanical leads and progressing through systematic isolation, rigorous structural elucidation, and pharmacological validation. The journey from a traditional herbal remedy to the identification of a pure, bioactive compound with a defined structure underscores the importance of interdisciplinary scientific investigation.

Future research should focus on several key areas. Elucidating the precise molecular targets and signaling pathways through which this compound exerts its anti-inflammatory and cytotoxic effects is crucial for its development as a therapeutic agent. Further medicinal chemistry efforts to synthesize more potent and selective analogues could lead to the development of novel drug candidates.[30] Finally, sustainable sourcing and biotechnological production methods for this compound should be explored to ensure a consistent supply without endangering the natural plant populations.

References

- Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC).PubMed.

- Rasool, S., & Maqbool, M. (2019). An overview about Hedychium spicatum: a review.Journal of Drug Delivery and Therapeutics, 9(1-s), 476-480.

- Joshi, U. P., & Mishra, S. H. (2011). Hedychium spicatum Buch.Ham. – An Overview.PharmacologyOnLine, 1, 990-997.

- Mass Spectrometry for Natural Products Research: Challenges, Pitfalls, and Opportunities.ACS Publications.

- Recycle HPLC: A Powerful Tool for the Purification of Natural Products.SciSpace.

- Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products.ACD/Labs.

- Bouslimani, A., et al. (2014). Mass spectrometry of Natural Products: Current, Emerging and Future Technologies.Natural Product Reports, 31(6), 718-732.

- Bross-Walch, N., et al. Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy.Chemistry & Biodiversity.

- Rawat, A., et al. (2018). Hedychium spicatum: A systematic review on traditional uses, phytochemistry, pharmacology and future prospectus.Journal of Ethnopharmacology, 215, 220-244.

- How Does NMR Help Identify Natural Compounds?Creative Biostructure.

- Unambiguous Identification of Natural Products Using a Mass Spectrometer.Bruker. (2019).

- Natural Product Structure Elucidation by NMR Spectroscopy.ResearchGate.

- Description of Medicinal Herb, Perfume Ginger: Hedychium spicatum (Zingiberales: Zingiberaceae).The Scientific Temper.

- Mass Spectrometry for Natural Product Discovery.ResearchGate.

- Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC).Springer.

- Hedychium spicatum: a systematic review on traditional uses, phytochemistry, pharmacology and future prospectus.OUCI.

- Singh, A. P., et al. (2023). A Comprehensive Review on Pharmacologically Active Phyto-Constituents from Hedychium species.PubMed Central.

- Mass Spectrometry Applications In Natural Products Medicine Analysis.Indus Extracts.

- Hedycoronen A: A Technical Guide to its Chemical Structure, Stereochemistry, and Biological Activity.Benchchem.

- Derome, A. E. (1989). The use of n.m.r. spectroscopy in the structure determination of natural products: two-dimensional methods.Natural Product Reports, 6, 111-141.

- Suresh, G., et al. (2013). Cytotoxic sesquiterpenes from Hedychium spicatum: isolation, structure elucidation and structure-activity relationship studies.Fitoterapia, 86, 100-107.

- Perez, N. (2024). Isolation and Purification Techniques in Natural Products Chemistry.Hilaris Publisher.

- Tavares, W. R., & Seca, A. M. L. (2020). Uncharted Source of Medicinal Products: The Case of the Hedychium Genus.Pharmaceuticals, 13(5), 83.

- Singh, A. P., et al. (2024). In-vitro, in-vivo and in-silico anti-inflammatory evaluation of this compound and its semisynthetic derivative.Journal of Biomolecular Structure and Dynamics.

-

Rawat, A., et al. (2023). Bioactive Compounds and Biological Activities of Hedychium Species. ResearchGate. Available from: [Link]

- Column Chromatography for Terpenoids and Flavonoids.ResearchGate. (2012).

- Srimal, R., Sharma, S., & Tandon, J. S. (1984). Anti-inflammatory and other pharmacological effects of Hedychium spicatum (Buch-Hem).Indian Journal of Pharmacology, 16(3), 143-147.

- Bioactive Compounds and Biological Activities of Hedychium Species.ResearchGate.

- Phytochemical investigation of labdane diterpenes from the rhizomes of Hedychium spicatum and their cytotoxic activity.ResearchGate.

- Chromatography and Natural Products Purification.YouTube. (2022).

- In-vitro, in-vivo and in-silico anti-inflammatory evaluation of this compound and its semisynthetic derivative.ResearchGate.

- Synthesis of this compound and Hedychilactone B...ResearchGate.

- Phytochemical Study of Hedychium malayanum (Zingiberaceae).ResearchGate.

- Chromatographic Isolation of Terpenes by Silica Gel - Column Chromatography.Sorbead India. (2024).

- Isolation and characterization of triterpenes from Diospyros montana (Roxb.) leaves.Journal of Pharmacognosy and Phytochemistry. (2020).

- Fan, H., et al. (2018). Efficient Separation of Four Antibacterial Diterpenes from the Roots of Salvia Prattii Using Non-Aqueous Hydrophilic Solid-Phase Extraction Followed by Preparative High-Performance Liquid Chromatography.Molecules, 23(9), 2135.

- Isolation and purification of plant secondary metabolites using column-chromatographic technique.ResearchGate.

- Wang, C., et al. (2022). Hedychins E and F: Labdane-Type Norditerpenoids with Anti-Inflammatory Activity from the Rhizomes of Hedychium forrestii.Organic Letters, 24(38), 6958-6962.

- Fenster, M. D., et al. (2006). Total Synthesis of (±)-Hedychenone: Trimethyldecalin Terpene Systems via Stepwise Allenoate Diene Cycloaddition.Organic Letters, 8(13), 2795-2798.

- Maurya, A. K., et al. (2022). Synthesis of Sulfur-Containing Analogues of this compound, a Labdane Diterpenoid from Hedychium spicatum.Journal of Natural Products, 85(7), 1735-1744.

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. A Comprehensive Review on Pharmacologically Active Phyto-Constituents from Hedychium species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scientifictemper.com [scientifictemper.com]

- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxic sesquiterpenes from Hedychium spicatum: isolation, structure elucidation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. column-chromatography.com [column-chromatography.com]

- 13. phytojournal.com [phytojournal.com]

- 14. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]

- 16. Efficient Separation of Four Antibacterial Diterpenes from the Roots of Salvia Prattii Using Non-Aqueous Hydrophilic Solid-Phase Extraction Followed by Preparative High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. acdlabs.com [acdlabs.com]

- 19. Mass spectrometry of Natural Products: Current, Emerging and Future Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. news-medical.net [news-medical.net]

- 22. creative-biostructure.com [creative-biostructure.com]

- 23. researchgate.net [researchgate.net]

- 24. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Anti-inflammatory and other pharmacological effects of Hedychium spicatum (Buch-Hem) | Semantic Scholar [semanticscholar.org]

- 27. Uncharted Source of Medicinal Products: The Case of the Hedychium Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Hedychins E and F: Labdane-Type Norditerpenoids with Anti-Inflammatory Activity from the Rhizomes of Hedychium forrestii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

Topic: Isolation and Characterization of Hedychenone

An In-Depth Technical Guide for the Scientific Professional

Abstract

Hedychenone, a furanoid labdane diterpene, stands as a significant secondary metabolite isolated primarily from the rhizomes of Hedychium spicatum Sm. (Zingiberaceae).[1][2] This class of diterpenes has garnered considerable attention within the scientific community for its diverse and potent biological activities, including notable anti-inflammatory and cytotoxic effects against various cancer cell lines.[3][4][5][6][7] The successful isolation of this compound in high purity is a critical prerequisite for its pharmacological evaluation and potential development as a therapeutic lead compound. This guide provides a comprehensive, field-proven methodology for the extraction, purification, and rigorous characterization of this compound. We will delve into the causality behind experimental choices, from solvent selection in the initial extraction to the multi-faceted spectroscopic analysis required for unambiguous structural elucidation, providing researchers with a robust framework for obtaining and validating this promising natural product.

Introduction: The Scientific Case for this compound

The genus Hedychium, commonly known as ginger lilies, is a rich reservoir of bioactive terpenoids.[1][8] this compound is a prominent labdane diterpene distinguished by a furan ring, a structural motif often associated with significant biological activity.[2][9] Its primary natural source is the rhizome of Hedychium spicatum, a perennial herb found in the Himalayan region.[1][2]

The impetus for isolating this compound is driven by its pharmacological profile. Seminal studies have demonstrated its potent anti-inflammatory properties, providing a mechanistic basis for the traditional use of H. spicatum in treating inflammatory conditions.[3][10] Furthermore, extensive research has highlighted its cytotoxic activity against a panel of human cancer cell lines, including colon, skin, breast, and lung cancer, making it a valuable scaffold for anticancer drug discovery.[5][6][8] This guide serves as a technical blueprint for researchers aiming to harness this potential by providing a validated pathway to pure, well-characterized this compound.

Isolation and Purification Workflow

The isolation of a specific natural product from a complex biological matrix is a multi-step process. The strategy for this compound is predicated on its lipophilic nature as a diterpene. The workflow is designed to systematically remove extraneous compounds (e.g., fats, chlorophyll, polar glycosides) and enrich the target molecule through sequential chromatographic separations.

Caption: Overall workflow for the isolation of this compound.

Plant Material and Extraction Protocol

Rationale: The choice of solvent is paramount. This compound is a moderately non-polar diterpene. Using a non-polar solvent like hexane directly targets lipophilic compounds and minimizes the co-extraction of highly polar constituents like sugars and saponins.[3] Alternatively, a broader extraction with methanol followed by liquid-liquid partitioning can also be effective.[11] Soxhlet extraction is employed for its efficiency in exhaustively extracting the desired metabolites from the solid matrix.[12][13]

Step-by-Step Protocol:

-

Preparation: Obtain dried rhizomes of Hedychium spicatum. Pulverize the material into a coarse powder to maximize the surface area for solvent penetration.

-

Soxhlet Extraction:

-

Place approximately 200-300 g of the powdered rhizome into a cellulose thimble and position it in the main chamber of the Soxhlet apparatus.

-

Fill a round-bottom flask with an appropriate solvent (e.g., n-hexane or methanol, ~1.5 L).

-

Assemble the apparatus and heat the flask using a heating mantle. Allow the extraction to proceed for 24-48 hours, or until the solvent in the siphon arm runs clear.

-

-

Concentration: After extraction, concentrate the solvent in vacuo using a rotary evaporator at a temperature below 45°C to yield the crude extract.

-

Drying: Dry the resulting crude extract completely in a desiccator to remove any residual solvent.

Chromatographic Purification

Rationale: Column chromatography is the cornerstone of purification for most natural products.[14] Silica gel, a polar stationary phase, is used to separate compounds based on their polarity. A mobile phase starting with a non-polar solvent (like n-hexane) and gradually increasing in polarity (by adding ethyl acetate) will elute compounds in order of increasing polarity. Non-polar lipids and hydrocarbons will elute first, followed by this compound, and finally, more polar compounds will be retained on the column. Thin-Layer Chromatography (TLC) is a rapid, indispensable tool for monitoring the separation, allowing for the identification and pooling of fractions containing the target compound.[14][15]

Step-by-Step Protocol:

-

Column Packing: Prepare a glass column with silica gel (60-120 mesh) using a wet slurry method with n-hexane.

-

Sample Loading: Adsorb the crude extract onto a small amount of silica gel (dry-loading method) and carefully load it onto the top of the packed column.

-

Elution: Begin elution with 100% n-hexane. Gradually increase the polarity of the mobile phase by introducing ethyl acetate in a stepwise gradient (e.g., 98:2, 95:5, 90:10 n-hexane:ethyl acetate).

-

Fraction Collection: Collect fractions of a consistent volume (e.g., 25-50 mL) in numbered test tubes or vials.

-

TLC Monitoring:

-

Spot a small aliquot from every few fractions onto a TLC plate (silica gel 60 F₂₅₄).

-

Develop the plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2).

-

Visualize the spots under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid spray followed by heating).

-

This compound-containing fractions will show a characteristic spot with a specific Retention Factor (Rf).

-

-

Pooling and Crystallization: Pool the fractions that show a pure spot corresponding to this compound. Concentrate the pooled fractions and induce crystallization by dissolving in a minimal amount of a hot solvent (like methanol) and allowing it to cool slowly. This final step yields purified, crystalline this compound.[11]

Structural Characterization and Validation

Unambiguous identification of the isolated compound is a non-negotiable aspect of natural product chemistry. A combination of spectroscopic methods is required to confirm the identity and purity of this compound.[16][17]

Caption: Key techniques for the characterization of this compound.

Physicochemical and Spectroscopic Data

The following data represents typical values for this compound, which should be compared against experimentally obtained results for validation.

| Parameter | Technique | Expected Result/Observation | Purpose |

| Melting Point | Melting Point Apparatus | 135–136 °C[2] | Purity assessment |

| Optical Rotation | Polarimeter | [α]D +142° (in CHCl₃)[2] | Stereochemical identity |

| Molecular Formula | HR-MS | C₂₀H₂₆O₂ | Elemental composition |

| Molecular Weight | ESI-MS / HR-MS | m/z [M+H]⁺ corresponding to 299.20 | Confirms molecular mass |

| Infrared (IR) | FT-IR Spectrometer | Peaks ~1665 cm⁻¹ (α,β-unsaturated C=O), ~1560 & 1505 cm⁻¹ (C=C), ~875 cm⁻¹ (Furan ring) | Functional group identification[13][18] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive technique for structural elucidation, providing detailed information about the carbon-hydrogen framework.[19][20] Spectra should be recorded in a deuterated solvent such as CDCl₃.

Key Expected NMR Signals for this compound:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Integration | Assignment |

| ¹H NMR | ~7.35 | t | H-15 (Furan) |

| ~7.20 | s | H-16 (Furan) | |

| ~6.18 | s | H-14 (Furan) | |

| ~6.05 | s | H-7 (Olefinic) | |

| ~2.50-2.80 | m | H-11, H-12 | |

| ~1.15 | s | Me-20 | |

| ~0.95 | s | Me-18 | |

| ~0.90 | s | Me-19 | |

| ~0.85 | d | Me-17 | |

| ¹³C NMR | ~199.0 | s | C-6 (Carbonyl) |

| ~155.0 | s | C-8 (Olefinic) | |

| ~143.0 | d | C-15 (Furan) | |

| ~139.0 | d | C-16 (Furan) | |

| ~125.0 | s | C-13 (Furan) | |

| ~124.5 | d | C-7 (Olefinic) | |

| ~108.0 | d | C-14 (Furan) | |

| ~38.5 | s | C-10 | |

| ~33.5 | s | C-4 | |

| ~33.0 | t | C-1 | |

| (Other signals) | (Remaining aliphatic carbons) |

Note: The exact chemical shifts can vary slightly based on solvent and instrument calibration. 2D NMR experiments (COSY, HSQC, HMBC) are essential to definitively assign all protons and carbons and confirm the connectivity, thus validating the this compound structure.

Conclusion and Future Directions

This guide outlines a robust and reproducible methodology for the isolation and characterization of this compound from Hedychium spicatum. By adhering to these protocols, researchers can obtain high-purity material suitable for advanced pharmacological studies. The process, rooted in fundamental principles of natural product chemistry, combines efficient extraction with systematic chromatographic purification and is validated by a suite of modern spectroscopic techniques. The confirmed anti-inflammatory and cytotoxic properties of this compound underscore its potential as a lead compound for drug development.[3][11] Future research should focus on semi-synthetic modification of the this compound scaffold to enhance its therapeutic index and explore its mechanism of action at the molecular level.[9]

References

- Garg, S., et al. (2020). Hedychium spicatum Sm.: Chemical Composition with Biological Activities of Methanolic and Ethylacetate Oleoresins from Rhizomes. Research Journal of Phytochemistry.

- Beigh, S. U., et al. (2018). Hedychium spicatum: Boon for the medicinal field in future. Biological and Environmental Sciences.

- Sharma, P., & Sethi, S. (2021). Phytochemical investigation of extracts of rhizomes of Hedychium Spicatum Sm. in A. Rees of Himachal Pradesh, India.

- Sutjarit, N., et al. (2016). Cytotoxic Labdane Diterpenes from Hedychium ellipticum Buch.-Ham. ex Sm. Molecules.

- Reddy, P. P., et al. (2009). Two new cytotoxic diterpenes from the rhizomes of Hedychium spicatum. Bioorganic & Medicinal Chemistry Letters.

- Sasidharan, S., et al. (2011).

- Rocchetti, G., et al. (2021).

- Li, W., et al. (2020). New diterpenoids from the rhizomes of Hedychium forrestii.

- Chen, J. J., et al. (2011).

- Kumar, D., et al. (2019). An overview about Hedychium spicatum: a review. Journal of Drug Delivery and Therapeutics.

- Zhao, F., et al. (2012). Diterpenoids and a diarylheptanoid from Hedychium coronarium with significant anti-angiogenic and cytotoxic activities. Chemistry & Biodiversity.

- Singh, G., et al. (2023).

- Kumar, V., et al. (2024). In-vitro, in-vivo and in-silico anti-inflammatory evaluation of this compound and its semisynthetic derivative. Journal of Biomolecular Structure and Dynamics.

- Srimal, R., et al. (1984). Anti-inflammatory and other pharmacological effects of Hedychium spicatum (Buch-Hem). Indian Journal of Pharmacology.

- Johnson, M. (2024). Isolation and Purification Techniques in Natural Products Chemistry. Hilaris Publisher.

- Demarque, D. P., et al. (2018).

- Sarker, S. D., & Nahar, L. (2012). An Introduction to Natural Products Isolation.

- Macedo, T., et al. (2020). Uncharted Source of Medicinal Products: The Case of the Hedychium Genus. Pharmaceuticals.

- Rawat, A., et al. (2023). Bioactive Compounds and Biological Activities of Hedychium Species. Chemistry & Biodiversity.

- Capancioni, S., et al. (2022). Spectroscopic dataset of Hedione's derivatives gathered during process development.

- Rawat, A., et al. (2023). Bioactive Compounds and Biological Activities of Hedychium Species.

- Singh, A. P., et al. (2024). Synthesis of this compound and Hedychilactone B.

- Maurya, A. K., et al. (2022). Synthesis of Sulfur-Containing Analogues of this compound, a Labdane Diterpenoid from Hedychium spicatum.

- Su, Y., et al. (2009). Anti-inflammation activity and chemical composition of flower essential oil from Hedychium coronarium. African Journal of Biotechnology.

- Singh, S., et al. (2015). Anti-inflammatory and Antimicrobial Activity of Rhizomes of Hedychium coronarium. International Journal of Pharmacognosy and Phytochemical Research.

- Reddy, P. P., et al. (2009).

- Maithani, A., et al. (2011). Pharmacological evaluation of extracts of Hedychium spicatum (Ham-ex-Smith) rhizome. Ancient Science of Life.

- Sharma, A., et al. (2020). A review on Hedychium spicatum Sm.: A critically endangered medicinal herb of Himalaya. Research Journal of Pharmacognosy and Phytochemistry.

- Giri, D., et al. (2010). Hedychium spicatum Buch.Ham. – An Overview. PharmacologyOnLine.

- S, V. (2023).

- Kiem, P. V., et al. (2011). Phytochemical investigation of labdane diterpenes from the rhizomes of Hedychium spicatum and their cytotoxic activity. PubMed.

- ResearchGate. (n.d.). 1 H NMR Spectroscopic Data of 1−3 at 500 MHz.

- ResearchGate. (n.d.). 1 H-(600 MHz) and 13 C-NMR (150 MHz) spectroscopic data of compounds 1 and 2 in MeOH-d 4.

- BTEC Applied Science Level 3. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube.

- Leah4sci. (2024). H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. YouTube.

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. A Comprehensive Review on Pharmacologically Active Phyto-Constituents from Hedychium species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory and other pharmacological effects of Hedychium spicatum (Buch-Hem) | Semantic Scholar [semanticscholar.org]

- 4. Uncharted Source of Medicinal Products: The Case of the Hedychium Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Two new cytotoxic diterpenes from the rhizomes of Hedychium spicatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phytochemical investigation of labdane diterpenes from the rhizomes of Hedychium spicatum and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. rjpponline.org [rjpponline.org]

- 11. tandfonline.com [tandfonline.com]

- 12. journal.environcj.in [journal.environcj.in]

- 13. jetir.org [jetir.org]

- 14. hilarispublisher.com [hilarispublisher.com]

- 15. s3.amazonaws.com [s3.amazonaws.com]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. youtube.com [youtube.com]

- 19. Spectroscopic dataset of Hedione's derivatives gathered during process development - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

An In-depth Technical Guide to the Physicochemical Properties of Hedychenone Crystals

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: Hedychenone, a furanoid labdane diterpene isolated from the rhizomes of several Hedychium species, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory and cytotoxic effects. A thorough understanding of its physicochemical properties is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the crystalline properties of this compound, including its crystal structure, solubility profile, and spectroscopic characteristics. The methodologies for determining these properties are detailed, offering researchers and drug development professionals the foundational knowledge required for formulation, quality control, and further investigation of this promising natural product.

Introduction: this compound, a Bioactive Diterpene from the Zingiberaceae Family

This compound is a naturally occurring bicyclic diterpene characterized by a labdane skeleton and a furan ring.[1] It is primarily isolated from plants of the Hedychium genus, commonly known as ginger lilies, which are part of the Zingiberaceae family.[2] The molecular formula of this compound is C₂₀H₂₆O₂ with a molecular weight of 298.4 g/mol .[3] Its chemical structure is formally named (4S,4aR,8aS)-4-[(E)-2-(furan-3-yl)ethenyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one.[3]

The therapeutic potential of this compound is underscored by numerous studies demonstrating its biological activities. Notably, it has shown cytotoxic effects against various cancer cell lines, including HeLa cells with an IC50 value of 9.76 μg/ml.[4] Furthermore, its anti-inflammatory properties are of significant interest for the development of new therapeutic strategies. The exploration of these biological functions necessitates a deep understanding of the molecule's fundamental physicochemical properties, which directly influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.

This guide is structured to provide a detailed examination of the crystalline state of this compound, a critical aspect for any solid dosage form development. We will delve into its crystal structure as determined by X-ray diffraction, its solubility in various solvents, and its characteristic spectroscopic fingerprints.

Crystal Structure of this compound

The three-dimensional arrangement of molecules in a crystal lattice is a fundamental property that influences a compound's stability, dissolution rate, and bioavailability. The primary method for elucidating this arrangement is single-crystal X-ray diffraction.

Crystallographic Data

The relative configuration of this compound has been determined by single-crystal X-ray diffraction.[5] The crystallographic data provides precise information on the unit cell dimensions, bond lengths, and bond angles, defining the molecule's conformation in the solid state.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.037 |

| b (Å) | 17.378 |

| c (Å) | 22.679 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2379.1 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.24 |

| Data obtained from Acta Crystallographica Section C (1999), 55, IUC9900129.[5][6] |

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure is a meticulous process that begins with the growth of high-quality single crystals.

Step-by-Step Methodology:

-

Crystal Growth: The slow evaporation technique is a common and effective method for growing single crystals of natural products like this compound.[4]

-

Dissolve a purified sample of this compound in a suitable solvent or solvent mixture in which it has moderate solubility.

-

Filter the solution to remove any particulate matter.

-

Transfer the clear solution to a clean crystallization vessel (e.g., a small vial or NMR tube).

-

Cover the vessel with a perforated cap or parafilm with small holes to allow for slow evaporation of the solvent.[4]

-

Store the vessel in a vibration-free environment at a constant temperature.

-

Monitor for crystal growth over several days to weeks.

-

-

Data Collection:

-

A suitable single crystal is selected and mounted on a goniometer.

-

The crystal is placed in a stream of X-rays, and the diffraction pattern is recorded as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell parameters and space group.

-

The positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

-

The structural model is then refined to achieve the best fit with the experimental data.

-

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and is a key parameter in formulation development.

Quantitative Solubility of this compound

Quantitative solubility data for this compound in a range of pure solvents is not extensively reported in the public domain. However, a solubility of ≥ 1.25 mg/mL has been reported in a mixed solvent system of DMSO, PEG300, Tween-80, and saline.[4][7] This indicates that with the use of co-solvents and surfactants, a reasonable concentration of this compound can be achieved in aqueous-based formulations. Qualitative reports from isolation procedures suggest its solubility in organic solvents like hexane, chloroform, and ethyl acetate.[8]

Table 2: Reported Solubility of this compound

| Solvent System | Solubility | Reference |

| DMSO/PEG300/Tween-80/Saline | ≥ 1.25 mg/mL | [4][7] |

| Methanol | Soluble | [4] |

| Water | Sparingly Soluble | Inferred |

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[9]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of crystalline this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately dilute a known volume of the supernatant and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

-

Signals corresponding to the furan ring protons.

-

Olefinic protons of the ethenyl bridge.

-

A complex pattern of aliphatic protons from the decalin ring system.

-

Singlets for the methyl groups.

Expected ¹³C NMR Spectral Features:

-

A carbonyl carbon signal from the enone system.

-

Signals for the furan ring carbons.

-

Olefinic carbons of the ethenyl bridge and the enone.

-

Multiple signals in the aliphatic region corresponding to the decalin ring carbons.

-

Signals for the methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~1665 | α,β-Unsaturated Ketone | C=O Stretch |

| ~1600-1640 | Alkene | C=C Stretch |

| ~3100-3000 | Alkene/Furan | =C-H Stretch |

| ~2950-2850 | Alkane | C-H Stretch |

| ~1500, ~875 | Furan | C=C and C-O-C Stretches |

| Characteristic absorption ranges for the functional groups present in this compound. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, a high-resolution mass spectrum would confirm its elemental composition (C₂₀H₂₆O₂). The fragmentation pattern would likely involve cleavage of the side chain and fragmentation of the decalin ring system.

Experimental Protocols for Spectroscopic Analysis

Standard Operating Procedure for NMR Analysis:

-

Sample Preparation: Dissolve an accurately weighed sample of this compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard 1D and 2D experiments (e.g., COSY, HSQC, HMBC) can be performed for complete structural assignment.

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

-

Data Analysis: Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and coupling constants. Assign all signals in both ¹H and ¹³C spectra to the corresponding atoms in the this compound molecule.

Procedure for FT-IR Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.

-

Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify and assign the characteristic absorption bands to the functional groups present in this compound.

Procedure for Mass Spectrometry:

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Ionize the sample using an appropriate technique (e.g., electron ionization or electrospray ionization).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound crystals. The crystallographic data reveals the precise solid-state conformation of the molecule, while the solubility information, though limited, provides a basis for formulation strategies. The spectroscopic data serves as a crucial fingerprint for the identification and quality control of this compound. The experimental protocols outlined herein offer a practical framework for researchers to further investigate and characterize this and other related natural products. A more comprehensive understanding of these properties is essential for unlocking the full therapeutic potential of this compound and advancing its journey from a natural product to a clinically viable drug.

References

-

Crystallography Open Database: Search results. (n.d.). Retrieved January 16, 2026, from [Link]

-

(IUCr) Acta Crystallographica Section C Volume 55, Part 10, October 1999. (1999). Retrieved January 16, 2026, from [Link]

-

+Isolation, Characterization and Therapeutic Potential of a Novel Furanoid Diterpene Lactone from Hedychium spicatum Rhizomes: Insights into Antioxidant, Anxiolytic, and Circadian Rhythm Modulating Properties | Request PDF. (2025, November 20). Retrieved January 16, 2026, from [Link]_

-

High Performance Liquid Chromatography in Phytochemical Analysis - PDF Free Download. (n.d.). Retrieved January 16, 2026, from [Link]

-

Guang-Zhi ZENG | Assistant professor | PhD | Chinese Academy of Sciences, Beijing | CAS | Kunming Institute of Botany | Research profile. (n.d.). Retrieved January 16, 2026, from [Link]

-

semisynthesis of new andrographolide derivativeswith cytotoxic activity - RESEARCH ARTICLE. (2015, January 30). Retrieved January 16, 2026, from [Link]

-

Alkyl Chalcogenides: Sulfur-Based Functional Groups | Request PDF. (2025, August 7). Retrieved January 16, 2026, from [Link]

-

(PDF) A Review on Pharmacognostical Phytochemical and Ethnomedicinal Properties of Hedychium Coronarium J. Koenig an Endangered Medicine. (2017, March 31). Retrieved January 16, 2026, from [Link]

-

Ruthenium Catalyzed Intramolecular C–S Coupling Reactions: Synthetic Scope and Mechanistic Insight | Organic Letters. (n.d.). Retrieved January 16, 2026, from [Link]

-

(PDF) α-Glucosidase Inhibitors from Malbranchea flavorosea. (n.d.). Retrieved January 16, 2026, from [Link]

-

Chemoprofiling and Biological Screening of Selected Medicinal Plants - csir-niist. (n.d.). Retrieved January 16, 2026, from [Link]

-

Folklore Herbs of Manipur Phytopharmacology - Additional Source of Green Medicines D. D. Joshi (Z-Library) - Scribd. (n.d.). Retrieved January 16, 2026, from [Link]

-

K. BABU | Senior Scientist | Indian Institute of Chemical Technology, Hyderabad | IICT | Natural Products Chemistry Division (IICT) | Research profile - Page 2. (n.d.). Retrieved January 16, 2026, from [Link]

-

MICROPROPAGATION AND PHARMACOLOGICAL STUDIES OF Hedychium coronarium. (n.d.). Retrieved January 16, 2026, from [Link]

-

A Comprehensive Review on Pharmacologically Active Phyto-Constituents from Hedychium species. (2023, April 6). Retrieved January 16, 2026, from [Link]

-

3.3.3 - BASELIUS COLLEGE. (2024, February 3). Retrieved January 16, 2026, from [Link]

-

Drug Discovery | PDF | Natural Products | Flavonoid. (n.d.). Retrieved January 16, 2026, from [Link]

-

9633 PDFs | Review articles in ZINGIBERACEAE. (n.d.). Retrieved January 16, 2026, from [Link]

-

A Comprehensive Review on Pharmacologically Active Phyto-Constituents from Hedychium species. (2023, April 6). Retrieved January 16, 2026, from [Link]

-

Total Syntheses of Diepoxy-ent-Kaurane Diterpenoids Enabled by a Bridgehead-Enone-Initiated Intramolecular Cycloaddition. (2025, August 4). Retrieved January 16, 2026, from [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001871) - Human Metabolome Database. (n.d.). Retrieved January 16, 2026, from [Link]

-

Synthesis of labdane-type furanoditerpenoid hispanone. (n.d.). Retrieved January 16, 2026, from [Link]

-

1H-Chemical Shifts and Selected 1H,1H-Coupling Constants. (n.d.). Retrieved January 16, 2026, from [Link]

-

NMR Coupling Constants - Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved January 16, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 16, 2026, from [Link]

-

This compound | C20H26O2 | CID 12067184 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

-

Labdane-type diterpenes: Chemistry and biological activity | Request PDF. (2025, August 7). Retrieved January 16, 2026, from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 16, 2026, from [Link]

-

Chemical Examination and Hair Growth studies on the Rhizomes of Hedychium spicatum Buch.-ham. (2025, August 8). Retrieved January 16, 2026, from [Link]

-

NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. (2020, February 14). Retrieved January 16, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Crystallography Open Database: Search results [qiserver.ugr.es]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Crystallography Open Database: Search results [qiserver.ugr.es]

- 9. journalajst.com [journalajst.com]

- 10. scribd.com [scribd.com]

Hedychenone structure elucidation using NMR and MS

An In-Depth Technical Guide to the Structure Elucidation of Hedychenone Using NMR and Mass Spectrometry

Abstract

The field of natural product chemistry is foundational to drug discovery, providing a rich source of complex and biologically active molecules. However, the initial and most critical challenge lies in the unambiguous determination of their chemical structures. This compound, a furanoid diterpene isolated from the rhizomes of Hedychium species, has garnered interest for its cytotoxic properties.[1][2][3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth, field-proven methodology for the structure elucidation of this compound. Moving beyond a simple recitation of steps, this guide explains the causality behind experimental choices, demonstrating the synergistic power of High-Resolution Mass Spectrometry (HRMS) and advanced Nuclear Magnetic Resonance (NMR) spectroscopy. We present a logical, self-validating workflow that begins with determining the molecular formula by HRMS and culminates in the complete assembly of the molecular architecture using a suite of 1D and 2D NMR experiments, including ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC.

Introduction to this compound: A Bioactive Natural Product

This compound is a labdane-type diterpenoid naturally occurring in the rhizomes of plants from the Hedychium genus (Zingiberaceae family), such as Hedychium spicatum and Hedychium coronarium.[2][4][5] These plants have a history of use in traditional medicine, and modern phytochemical investigations have identified compounds like this compound as possessing significant biological activities, including potent cytotoxic effects against various cancer cell lines.[2][3] This bioactivity makes this compound a valuable lead compound for potential therapeutic development.

The structural elucidation of such natural products is a complex puzzle. It requires a systematic approach to piece together its constituent atoms and their precise connectivity in three-dimensional space. The challenge lies in interpreting spectral data to build a molecular hypothesis that is internally consistent and validated by every piece of analytical evidence.

The Integrated Spectroscopic Workflow: A Strategy for Success

The structure elucidation of an unknown natural product is not a linear process but an iterative one where each piece of data informs the next step. Our approach is grounded in a logical progression from the general to the specific, ensuring a robust and verifiable outcome. The workflow is designed to first establish the fundamental molecular formula and degree of unsaturation before delving into the intricate details of atomic connectivity.

Caption: The integrated workflow for natural product structure elucidation.

This workflow is powerful because it is self-validating. The molecular formula derived from mass spectrometry acts as a strict constraint; the final proposed structure from NMR analysis must perfectly match this formula in terms of atom count and degree of unsaturation.

Mass Spectrometry: Determining the Molecular Blueprint

The first critical step is to determine the exact molecular formula. This is the cornerstone upon which all subsequent analysis is built. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, offering mass accuracy in the sub-5 parts per million (ppm) range.[6]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of purified this compound (approx. 100 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an Electrospray Ionization (ESI) source is used.

-

Ionization Mode: ESI is operated in positive ion mode, as molecules like this compound can readily form protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺.

-

Data Acquisition: The instrument is calibrated using a known standard immediately prior to analysis. Data is acquired over a mass range of m/z 100-1000.

Data Analysis and Interpretation

For this compound, HRMS analysis would yield a high-resolution mass for the protonated molecule [M+H]⁺.

-

Observed m/z: 299.2006

-

Calculated Exact Mass for C₂₀H₂₇O₂⁺ ([M+H]⁺): 299.2006

-

Molecular Formula: C₂₀H₂₆O₂[4]

-

Molecular Weight: 298.42 g/mol [4]

The causality here is direct: the incredibly precise mass measurement allows software to determine the single most likely combination of C, H, N, and O atoms that fits the observed value, ruling out other possibilities.[7]

From the molecular formula C₂₀H₂₆O₂, we calculate the Degree of Unsaturation (DBE) : DBE = C + 1 - (H/2) = 20 + 1 - (26/2) = 8

This DBE of 8 is a crucial piece of information. It tells us that the molecule contains a total of eight rings and/or double bonds, providing a quantitative check for the final structure.

NMR Spectroscopy: Assembling the Molecular Structure

With the molecular formula established, NMR spectroscopy is employed to determine the precise connectivity of these atoms. NMR is the most powerful tool for elucidating the structure of organic compounds in solution.[8][9]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal reference (δ 0.00).

-

Instrumentation: Data is acquired on a 500 MHz (or higher) NMR spectrometer.

-

Experiments: A standard suite of experiments is run:

-

1D: ¹H, ¹³C, and DEPT-135.

-

2D: ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC.

-

1D NMR Analysis: The Initial Sketch

The 1D ¹H and ¹³C spectra provide the first look at the chemical environments within the molecule.

-

¹H NMR: Reveals the number of distinct proton environments, their relative numbers (integration), and their proximity to one another (spin-spin coupling).[10][11]

-

¹³C NMR: Shows the number of distinct carbon environments.

-

DEPT-135: A crucial experiment that distinguishes carbon types. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (Cq) are absent.

Table 1: Representative ¹H and ¹³C NMR Data for this compound in CDCl₃ (Note: This is representative data based on the known structure and typical chemical shifts for labdane diterpenes)

| Position | δC (ppm) | δH (ppm) (Mult., J in Hz) | DEPT-135 | Key Correlations (COSY, HMBC) |

| 1 | 38.5 | 1.55 (m), 1.65 (m) | CH₂ (-) | H-2, H-10 |

| 2 | 19.1 | 1.40 (m), 1.50 (m) | CH₂ (-) | H-1, H-3 |

| 3 | 41.8 | 1.35 (m), 1.45 (m) | CH₂ (-) | H-2, H-4, C-18, C-19 |

| 4 | 33.5 | - | Cq | H-3, H-5, H-18, H-19 |

| 5 | 55.2 | 1.75 (dd, 11.5, 2.0) | CH (+) | H-6, H-10 |

| 6 | 24.1 | 2.30 (m), 2.40 (m) | CH₂ (-) | H-5, H-7 |

| 7 | 36.3 | 2.05 (m), 2.15 (m) | CH₂ (-) | H-6, H-8 |

| 8 | 148.2 | - | Cq | H-7, H-9, H-17 |

| 9 | 125.5 | 6.20 (d, 16.0) | CH (+) | H-10, H-11 |

| 10 | 39.8 | 2.10 (m) | CH (+) | H-1, H-5, H-9 |

| 11 | 138.1 | 6.85 (d, 16.0) | CH (+) | H-9, H-12 |

| 12 | 124.8 | - | Cq | H-11, H-14, H-16 |

| 13 | 108.0 | 6.30 (s) | CH (+) | H-14, C-12, C-15 |

| 14 | 142.5 | 7.35 (s) | CH (+) | H-13, H-15, C-12 |

| 15 | 140.2 | - | Cq | H-13, H-14, H-16 |

| 16 | 198.5 | - | Cq (C=O) | H-1, H-5, H-10 |

| 17 | 17.5 | 1.80 (s) | CH₃ (+) | C-7, C-8, C-9 |

| 18 | 33.2 | 0.90 (s) | CH₃ (+) | C-3, C-4, C-5, C-19 |

| 19 | 21.5 | 0.85 (s) | CH₃ (+) | C-3, C-4, C-5, C-18 |

| 20 | 28.0 | 0.95 (s) | CH₃ (+) | C-1, C-5, C-9, C-10 |

2D NMR: Building the Fragments (COSY & HSQC)

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling).[12][13] By tracing the cross-peaks, we can establish "spin systems." For this compound, COSY would reveal the -CH(5)-CH₂(6)-CH₂(7)- and -CH₂(1)-CH₂(2)-CH₂(3)- fragments of the decalin ring system. It would also show a strong correlation between the olefinic protons H-9 and H-11, confirming their adjacency.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to (¹J coupling).[13][14] Its primary function is to unambiguously assign the carbon chemical shifts based on the more easily assigned proton shifts. For example, the proton signal at δH 7.35 ppm would show a cross-peak to the carbon signal at δC 142.5 ppm, definitively assigning this pair as C-14/H-14.

2D NMR: Connecting the Pieces (HMBC)

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is arguably the most critical for assembling the final structure. It reveals correlations between protons and carbons over two and three bonds (²J and ³J coupling), allowing us to connect the spin systems and position quaternary carbons and heteroatoms.[12][13]

Caption: Key HMBC correlations used to assemble the this compound skeleton.

Key Logic from HMBC Data:

-

Connecting the Side Chain: The olefinic proton H-11 shows a correlation to C-12 of the furan ring, while H-9 correlates to C-8 of the decalin ring. This definitively links the furan-ethenyl side chain to the C-9 position of the core ring system.

-

Positioning Methyl Groups: The singlet methyl protons (H-18, H-19, H-20) show correlations to their neighboring carbons, confirming their positions. For instance, H-18 and H-19 both correlate to C-3, C-4, and C-5, placing them as geminal methyls on the quaternary C-4. The methyl protons H-20 correlate to C-1, C-5, C-9, and C-10, fixing its position on C-10.

-

Placing the Ketone: The absence of a proton on C-16, combined with its downfield chemical shift (δC ~198.5 ppm), strongly suggests a carbonyl group. Key HMBC correlations from protons H-1, H-5, and H-20 to this carbon (C-16) would confirm its position within the A ring of the decalin system.

The Final Structure and Validation

By systematically integrating the data from MS, 1D NMR, and 2D NMR, the complete structure of this compound can be unambiguously determined.

Final Validated Structure: (4S,4aR,8aS)-4-[(E)-2-(furan-3-yl)ethenyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one[4]

Final Validation Checklist:

-

Molecular Formula: The structure C₂₀H₂₆O₂ is fully consistent with the HRMS data.

-

Degree of Unsaturation: The structure contains one furan ring (1 ring, 2 double bonds), one decalin ring (2 rings), and three double bonds (C=C x2, C=O x1), for a total DBE of 8. This perfectly matches the calculation from the molecular formula.

-

NMR Consistency: All observed ¹H and ¹³C chemical shifts, coupling constants, and 2D correlations (COSY, HSQC, HMBC) are in full agreement with the proposed structure.

Conclusion

The structure elucidation of this compound serves as a prime example of the modern, logic-driven approach to natural product chemistry. This guide demonstrates that by synergistically combining the strengths of high-resolution mass spectrometry and a suite of NMR experiments, a complex molecular structure can be solved with a high degree of confidence. The process is not merely about data collection, but about a disciplined interpretation where each piece of evidence constrains the final hypothesis. This robust methodology is essential for advancing natural product research and is a critical skill for scientists in the field of drug discovery and development, enabling the confident identification of novel bioactive compounds for further investigation.

References

-

Van der Heijden, R., et al. (2004). Mass spectrometry for natural products research: challenges, pitfalls, and opportunities. Journal of Natural Products, 67(1), 129-140. [Link]

-

Laskin, J., & Ovchinnikova, O. (2014). Mass spectrometry of Natural Products: Current, Emerging and Future Technologies. NIH National Library of Medicine. [Link]

-

Gao, H., et al. (2019). Unambiguous Identification of Natural Products Using a Mass Spectrometer. Molecules, 24(6), 1047. [Link]

-

Louie, K., & Dorrestein, P. (2016). Mass Spectrometry for Natural Product Discovery. ResearchGate. [Link]

-

Singh, A., & Siddiqui, S. (2020). Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. Journal of Chemical Science, 10(4). [Link]

-

Indus Extracts. (n.d.). Mass Spectrometry Applications In Natural Products Medicine Analysis. Indus Extracts. [Link]

-

McPhail, K. (2019). Natural Product Structure Elucidation by NMR Spectroscopy. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Hydroxy this compound. PubChem Compound Database. [Link]

-

Singh, A. P., et al. (2023). A Comprehensive Review on Pharmacologically Active Phyto-Constituents from Hedychium species. Semantic Scholar. [Link]

-

Creative Biostructure. (n.d.). How Does NMR Help Identify Natural Compounds? Creative Biostructure. [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

-

Reddy, P. P., et al. (2013). Cytotoxic sesquiterpenes from Hedychium spicatum: isolation, structure elucidation and structure-activity relationship studies. Fitoterapia, 89, 161-167. [Link]

-

Gfeller, D., & Bross-Walch, N. (2003). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chimia, 57(12), 795-800. [Link]

-

Singh, A. P., et al. (2023). A Comprehensive Review on Pharmacologically Active Phyto-Constituents from Hedychium species. MDPI. [Link]

-

Rawat, A., et al. (2017). Phytochemical investigation of labdane diterpenes from the rhizomes of Hedychium spicatum and their cytotoxic activity. Natural Product Research, 31(18), 2129-2136. [Link]

-

San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. [Link]

-

Herbal Analysis Services. (n.d.). Structural elucidation exercise, NMR, MS, natural products. Herbal Analysis Services. [Link]

-

University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. University of Bristol. [Link]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. [Link]

Sources

- 1. Cytotoxic sesquiterpenes from Hedychium spicatum: isolation, structure elucidation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | CAS:56324-54-0 | Manufacturer ChemFaces [chemfaces.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C20H26O2 | CID 12067184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Mass spectrometry of Natural Products: Current, Emerging and Future Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. researchgate.net [researchgate.net]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 12. emerypharma.com [emerypharma.com]

- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

Hedychenone: A Technical Guide to its Natural Sources, Distribution, and Therapeutic Potential

This guide provides an in-depth exploration of Hedychenone, a labdane diterpene of significant interest to the scientific and drug development communities. We will delve into its natural origins, geographical distribution, biosynthetic pathways, and established protocols for its isolation and characterization. Furthermore, this document will elucidate the current understanding of its biological activities and potential as a therapeutic agent.

Introduction: The Significance of this compound

This compound is a furanoid diterpene belonging to the labdane class of natural products.[1][2] These compounds are characterized by a bicyclic core structure and are known to exhibit a wide array of biological activities.[3] this compound, in particular, has garnered attention for its potential pharmacological applications, including cytotoxic and anti-inflammatory properties.[4][5][6] This guide serves as a comprehensive resource for researchers and professionals in drug development, offering detailed insights into the scientific and technical aspects of this promising natural compound.

Natural Sources and Geographical Distribution

This compound is primarily isolated from plants of the genus Hedychium, which belongs to the Zingiberaceae (ginger) family.[4][6] This genus encompasses approximately 100 species of rhizomatous, flowering plants.[4]

Primary Source Organism: The most prominent and well-documented natural source of this compound is the rhizome of Hedychium spicatum.[1][3][5][7] This perennial shrub is commonly known as the Spiked Ginger Lily and is prevalent in the Himalayan region.[3][5]

Geographical Distribution: The Hedychium genus is predominantly found in the subtropical areas of the Himalayas, with a wide distribution across several countries.[4][6] The natural habitats of this compound-producing plants are concentrated in:

The table below summarizes the key species of Hedychium and their distribution.

| Species | Common Name | Primary Distribution | Plant Part Containing this compound |

| Hedychium spicatum | Spiked Ginger Lily | Himalayan Region (India, Nepal, China, etc.) | Rhizomes |

| Hedychium coronarium | White Ginger Lily | Himalayan Region, Southeast Asia | Rhizomes (contains related labdane diterpenes) |

| Hedychium coccineum | Scarlet Ginger Lily | Himalayan Region | Rhizomes (contains related labdane diterpenes) |

| Hedychium flavescens | Yellow Ginger | Himalayan Region | Rhizomes (contains related labdane diterpenes) |

| Hedychium gardnerianum | Kahili Ginger | Himalayan Region | Rhizomes (contains related labdane diterpenes) |

Biosynthesis of this compound

The biosynthesis of this compound, like other labdane diterpenes, originates from the general isoprenoid pathway. The putative biosynthetic pathway in Hedychium spicatum begins with the precursor geranylgeranyl diphosphate (GGPP) and involves a series of enzymatic cyclization and oxidation reactions.[3] Although the specific enzymes in Hedychium spicatum have not been fully characterized, the pathway can be inferred from established labdane-related diterpenoid biosynthesis in other plant species.[3]

The key stages of the putative biosynthetic pathway are:

-

Formation of the Labdane Skeleton: This initial stage involves the cyclization of the linear C20 precursor, GGPP, into the bicyclic labdane skeleton. This is a two-step process catalyzed by a class II diterpene synthase (copalyl diphosphate synthase, CPS) and a class I diterpene synthase (kaurene synthase-like, KSL).[3]

-

Diversification of the Labdane Skeleton: The initial labdane product can be further modified by other class I diterpene synthases to generate a variety of labdane-related skeletons.[3]

The following diagram illustrates the putative biosynthetic pathway leading to the formation of this compound.

Caption: Putative biosynthetic pathway of this compound.

Isolation and Characterization of this compound

The isolation and purification of this compound from its natural source, primarily the rhizomes of Hedychium spicatum, is a critical step for its study and potential application. A general workflow for this process is outlined below.

Experimental Workflow for Isolation and Purification

The following diagram illustrates a typical experimental workflow for the isolation and purification of this compound.

Caption: Experimental workflow for this compound isolation.

Detailed Protocol for Isolation

The following is a detailed, step-by-step methodology for the isolation of this compound from Hedychium spicatum rhizomes.

Step 1: Plant Material Collection and Preparation

-

Collect fresh rhizomes of Hedychium spicatum.

-

Clean the rhizomes thoroughly to remove any soil and debris.

-

Slice the rhizomes into thin pieces and air-dry them in the shade for several days until they are completely dry.

-

Grind the dried rhizome slices into a fine powder.

Step 2: Solvent Extraction

-

The powdered rhizome material is subjected to solvent extraction, typically with methanol.[5]

-

The extraction can be performed using a Soxhlet apparatus or by maceration at room temperature with periodic shaking for an extended period.

Step 3: Filtration and Concentration

-

After extraction, the mixture is filtered to separate the plant debris from the extract.

-

The solvent is then removed from the filtrate under reduced pressure using a rotary evaporator to yield a crude methanolic extract.

Step 4: Column Chromatography

-

The crude extract is subjected to column chromatography for purification.[5]

-

Stationary Phase: Silica gel (60-120 mesh) is commonly used.

-

Mobile Phase: A gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate, is used to elute the compounds.

Step 5: Fraction Collection and Analysis

-

Fractions of the eluate are collected sequentially.

-

Each fraction is analyzed by Thin Layer Chromatography (TLC) to monitor the separation and identify the fractions containing this compound. A suitable developing solvent system for TLC would be a mixture of n-hexane and ethyl acetate.

Step 6: Crystallization

-

The fractions that are rich in this compound are combined and the solvent is evaporated.

-

The resulting residue is then subjected to crystallization, often from a suitable solvent or solvent mixture (e.g., methanol or hexane-ethyl acetate), to obtain pure this compound as a crystalline powder.[5] One study reported a yield of 2.19% of this compound crystalline powder from the enriched fraction.[5]

Characterization of this compound

The structure of the isolated this compound is confirmed using various spectroscopic and spectrometric techniques.

| Technique | Purpose | Key Observations for this compound |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. | Characteristic peaks for carbonyl groups, double bonds, and the furan ring. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the detailed structure and stereochemistry of the molecule. | Provides information on the number and types of protons and carbons and their connectivity. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern of the molecule. | Provides the molecular ion peak corresponding to the molecular weight of this compound. |

Biological Activities and Therapeutic Potential